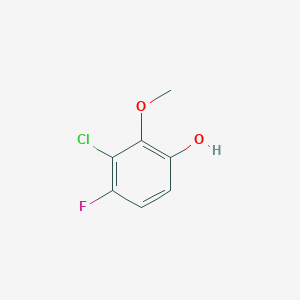

3-Chloro-4-fluoro-2-methoxyphenol

Description

Significance of Aromatic Halogenation in Molecular Design

Aromatic halogenation, the process of introducing one or more halogen atoms onto an aromatic ring, is a cornerstone of modern molecular design. Halogen atoms, through their inductive electron-withdrawing effects and their ability to participate in halogen bonding, can significantly modulate a molecule's reactivity, lipophilicity, and metabolic stability. sigmaaldrich.com In the context of medicinal chemistry, the incorporation of halogens can enhance the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile. Furthermore, halogenated aromatic compounds are versatile intermediates in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are instrumental in the construction of complex molecular architectures.

Role of Methoxy (B1213986) Groups in Modulating Aromatic Reactivity

The methoxy group (-OCH3), an alkoxy substituent, exerts a dual electronic influence on an aromatic ring. Through resonance, the oxygen atom's lone pairs can donate electron density to the ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic aromatic substitution. cmu.edufiveable.me Conversely, the high electronegativity of the oxygen atom leads to an inductive electron-withdrawing effect. cmu.edu The interplay of these two effects is crucial in directing the regioselectivity of chemical reactions and influencing the acidity of the phenolic proton. The presence of a methoxy group can also impact the molecule's solubility and its interactions with biological targets.

Overview of 3-Chloro-4-fluoro-2-methoxyphenol as a Chemical Scaffold

This compound is a polysubstituted phenol (B47542) that embodies the principles of aromatic halogenation and alkoxy substitution. Its structure, featuring a chlorine atom, a fluorine atom, and a methoxy group, presents a unique combination of electronic and steric properties. This substitution pattern makes it a valuable chemical scaffold—a core structure upon which more complex molecules can be built. The presence of multiple, distinct functional groups provides several reaction sites, allowing for selective modifications and the introduction of further chemical diversity. While detailed research focused solely on this compound is limited, its derivatives have appeared in patents for agrochemicals and pharmaceuticals, highlighting its role as a key intermediate in the synthesis of larger, more complex molecules. google.com

Chemical Properties and Data

The physical and chemical properties of this compound are cataloged in various chemical databases. A summary of its key identifiers and properties is provided below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 1783512-32-2 bldpharm.com |

| Molecular Formula | C₇H₆ClFO₂ nih.gov |

| Molecular Weight | 176.57 g/mol bldpharm.com |

| IUPAC Name | This compound nih.gov |

| SMILES | COC1=C(C=CC(F)=C1Cl)O bldpharm.com |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | (Predicted) Solid |

| Boiling Point | (Predicted) 233.5±35.0 °C |

| Density | (Predicted) 1.4±0.1 g/cm³ |

| pKa | (Predicted) 7.96 |

Note: Some physical properties are predicted as experimental data is not widely available.

Synthesis and Reactivity

The reactivity of this compound is dictated by its constituent functional groups. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The aromatic ring, activated by the hydroxyl and methoxy groups and deactivated by the halogens, can participate in electrophilic aromatic substitution reactions, with the regioselectivity influenced by the directing effects of the substituents. The chlorine and fluorine atoms can also be targeted in certain nucleophilic aromatic substitution reactions or serve as handles for cross-coupling reactions.

Application as a Chemical Intermediate

The utility of this compound lies primarily in its role as an intermediate in the synthesis of more complex molecules. Its derivatives, such as 3-chloro-4-fluoro-2-methoxyphenylboronic acid and 3-chloro-4-fluoro-2-methoxyaniline, have been cited in the patent literature as key building blocks for the preparation of herbicides and potential therapeutic agents. google.comnih.gov

For example, the corresponding boronic acid derivative can be used in Suzuki coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of a wide array of organic compounds. The aniline (B41778) derivative can be a precursor for the formation of various nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluoro-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBPJFOWIDPOCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Fluoro 2 Methoxyphenol and Its Precursors

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies Involving Carbon-Halogen Bonds

The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds are key features of the target molecule. A primary retrosynthetic disconnection involves breaking the C-Cl bond, leading to the precursor 4-fluoro-2-methoxyphenol (B1225191). This precursor could then be chlorinated in a forward synthesis. The selection of the chlorinating agent and reaction conditions would be critical to ensure the desired regioselectivity, targeting the position ortho to the hydroxyl group and meta to the methoxy (B1213986) group.

Another strategy could involve the disconnection of the C-F bond. However, the synthesis of fluorinated aromatic compounds often involves specialized and energetic reactions. Therefore, it is generally more practical to start with a fluorinated precursor.

Strategies for Introduction of Methoxy and Hydroxyl Groups

The methoxy (-OCH3) and hydroxyl (-OH) groups offer several retrosynthetic possibilities. The C-O bond of the methoxy group can be disconnected, suggesting a precursor like a dihydroxylated and halogenated benzene (B151609) derivative. The selective methylation of one hydroxyl group over the other would be a key challenge in the forward synthesis.

Alternatively, the hydroxyl group could be introduced at a later stage of the synthesis. For instance, a precursor with a nitro group could be reduced to an amino group, which can then be converted to a hydroxyl group via a diazotization reaction.

A promising retrosynthetic approach starts from a dichlorofluoronitrobenzene derivative. This allows for the sequential introduction of the methoxy and hydroxyl groups through nucleophilic aromatic substitution (SNAr) reactions.

Classical Synthetic Routes to Substituted Phenols

Several classical synthetic methodologies can be employed to construct the 3-chloro-4-fluoro-2-methoxyphenol molecule.

Electrophilic Aromatic Substitution for Halogen Introduction

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto an aromatic ring. Phenols and their ethers are highly activated substrates for these reactions. chegg.com The hydroxyl and methoxy groups are ortho-, para-directing activators. In the case of a precursor like 4-fluoro-2-methoxyphenol, the directing effects of the hydroxyl and methoxy groups would need to be carefully considered to achieve chlorination at the desired C-3 position. The strong activating nature of the hydroxyl group can sometimes lead to multiple halogenations, which can be controlled by using milder chlorinating agents or by protecting the hydroxyl group. rsc.org

Table 1: Regioselectivity in Electrophilic Chlorination of Substituted Phenols

| Starting Material | Directing Groups | Predicted Major Product(s) |

| 4-Fluoro-2-methoxyphenol | -OH (ortho, para), -OCH3 (ortho, para), -F (ortho, para) | This compound, 5-Chloro-4-fluoro-2-methoxyphenol |

| 2-Fluoro-6-methoxyphenol (B1301868) | -OH (ortho, para), -OCH3 (ortho, para), -F (ortho, para) | 3-Chloro-2-fluoro-6-methoxyphenol, 5-Chloro-2-fluoro-6-methoxyphenol |

This table presents predicted outcomes based on directing group effects. Actual product distribution may vary based on reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org A plausible synthetic route to this compound could start with a highly electrophilic precursor like 1,3-dichloro-2-fluoro-4-nitrobenzene. sigmaaldrich.com

In such a precursor, the nitro group strongly activates the ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. A methoxide (B1231860) nucleophile would preferentially substitute one of the chlorine atoms. The regioselectivity of this substitution is influenced by both electronic and steric factors. For instance, in 3,4-dichloro-1-nitrobenzene, the chlorine at the 4-position (para to the nitro group) is more readily substituted by a nucleophile like sodium methoxide. chegg.com

A potential synthetic sequence could involve:

Methoxylation: Reaction of 1,3-dichloro-2-fluoro-4-nitrobenzene with sodium methoxide. The methoxide would likely substitute the chlorine at the position para to the nitro group, yielding 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene.

Reduction: The nitro group can then be reduced to an amino group using standard reducing agents like iron powder in acidic medium or catalytic hydrogenation. google.com This would give 3-chloro-4-fluoro-2-methoxyaniline.

Diazotization and Hydrolysis: The resulting aniline (B41778) can be converted to a diazonium salt using nitrous acid, followed by hydrolysis to introduce the hydroxyl group, yielding the final product, this compound.

Table 2: Key Intermediates in a Potential SNAr-based Synthesis

| Intermediate | Chemical Formula | Key Synthetic Step |

| 1,3-Dichloro-2-fluoro-4-nitrobenzene | C6H2Cl2FNO2 | Starting Material |

| 3-Chloro-2-fluoro-1-methoxy-4-nitrobenzene | C7H4ClFNO3 | Nucleophilic Aromatic Substitution (Methoxylation) |

| 3-Chloro-4-fluoro-2-methoxyaniline | C7H7ClFNO | Reduction of Nitro Group |

| This compound | C7H6ClFO2 | Diazotization and Hydrolysis |

Ortho-Metalation Strategies in Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. google.com This strategy relies on a directing group that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with an electrophile.

In the context of synthesizing this compound, a suitable precursor such as 2-fluoro-6-methoxyphenol could potentially be utilized. sigmaaldrich.comsigmaaldrich.com The hydroxyl group can be protected, for example, as a methoxymethyl (MOM) ether, which can also act as a directing group. The protected phenol (B47542) would then be treated with a strong base like n-butyllithium to generate an aryllithium intermediate. Quenching this intermediate with a chlorinating agent, such as N-chlorosuccinimide (NCS), would introduce the chlorine atom at the desired position. Subsequent deprotection of the hydroxyl group would yield the final product.

Table 3: Potential Ortho-Metalation Route

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Protection of hydroxyl group | Chloromethyl methyl ether (MOMCl), base | 2-Fluoro-6-methoxy-1-(methoxymethoxy)benzene |

| 2 | Directed ortho-metalation | n-Butyllithium (n-BuLi) | Lithiated intermediate |

| 3 | Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-2-fluoro-6-methoxy-1-(methoxymethoxy)benzene |

| 4 | Deprotection | Acid (e.g., HCl) | This compound |

This approach offers excellent control over regioselectivity, making it a highly attractive strategy for the synthesis of complex substituted phenols.

Directed Phenol Functionalization Methodologies

The synthesis of polysubstituted phenols like this compound often necessitates directed functionalization strategies. The inherent directing effects of the hydroxyl and methoxy groups on the phenol ring typically favor electrophilic substitution at the ortho and para positions. rsc.org This makes achieving a specific substitution pattern, such as the one in the target molecule, a challenge that requires careful selection of starting materials and reaction conditions.

A plausible synthetic route could begin with a more readily available substituted phenol, such as 4-fluoro-2-methoxyphenol. sigmaaldrich.com The synthesis of this precursor itself involves several steps, potentially starting from guaiacol (B22219) (2-methoxyphenol). The challenge then lies in the selective introduction of a chlorine atom at the C3 position.

The strong ortho, para-directing nature of the hydroxyl and methoxy groups would typically direct an incoming electrophile (like Cl+) to positions 3 and 5. However, the presence of the fluorine atom at C4 significantly influences the regioselectivity of further substitutions. The interplay of these electronic effects is a key consideration in designing the synthetic sequence.

One strategy to achieve the desired chlorination is to utilize a starting material where the desired substitution pattern is already partially established. For instance, starting with a precursor that already contains the chloro and fluoro groups in the desired orientation would simplify the synthesis. However, the availability of such precursors can be limited.

Modern and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more efficient and environmentally friendly methods. numberanalytics.com These principles are highly relevant to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ullmann Coupling)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. numberanalytics.com The Ullmann condensation, a copper-catalyzed reaction, is particularly relevant for the formation of aryl ethers, a key structural feature of the target molecule's precursors. organic-chemistry.orgwikipedia.org

While the classic Ullmann reaction often requires harsh conditions, modern variations utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions and broader substrate scope. wikipedia.orgnih.govencyclopedia.pub For instance, the synthesis of a substituted 2-methoxyphenol precursor could involve the Ullmann coupling of a corresponding halophenol with a methoxide source. The choice of catalyst, base, and solvent is crucial for the success of these reactions, with systems like CuI/picolinic acid in DMSO showing high efficacy for sterically hindered substrates. nih.gov

The table below summarizes key aspects of Ullmann coupling reactions relevant to the synthesis of methoxy-substituted phenols.

| Parameter | Description | Significance in Synthesis |

| Catalyst | Typically copper(I) salts (e.g., CuI, CuBr). organic-chemistry.org | The choice of copper source and its ligands can significantly impact reaction efficiency and substrate scope. |

| Ligand | Often diamines, phosphines, or amino acids like picolinic acid. nih.govarkat-usa.org | Ligands can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. |

| Base | Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. nih.govarkat-usa.org | The base is required to deprotonate the phenol, forming the nucleophilic phenoxide. |

| Solvent | Traditionally high-boiling polar solvents like DMF or pyridine. wikipedia.org Modern methods may use less polar solvents like toluene (B28343) or dioxane. nih.govarkat-usa.org | The solvent must be able to solubilize the reactants and withstand the reaction temperature. |

| Temperature | Historically high temperatures (>200 °C). organic-chemistry.org Modern methods often proceed at lower temperatures (around 100-150 °C). nih.gov | Milder conditions are generally preferred to improve functional group tolerance and reduce side reactions. |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. rsc.org For the synthesis of fine chemicals like this compound, flow chemistry can enable more efficient and reproducible production.

The precise temperature control in microreactors is particularly beneficial for managing highly exothermic reactions, which can be a concern in the nitration or halogenation of aromatic rings. rsc.org Furthermore, the ability to operate at elevated temperatures and pressures in a controlled manner can accelerate reaction rates and improve yields. acs.org The synthesis of intermediates could be streamlined by telescoping multiple reaction steps into a continuous flow process, minimizing the need for isolation and purification of intermediates. rsc.org

Sustainable Reagent and Solvent Selection

The principles of green chemistry encourage the use of less hazardous and more sustainable reagents and solvents. wjpmr.comepitomejournals.com In the context of synthesizing this compound, this involves considering alternatives to traditional, often toxic, chemicals.

The use of biocatalysts, such as enzymes, offers a green alternative for specific transformations under mild conditions. alfa-chemistry.com For instance, enzymatic halogenation or hydroxylation could potentially be employed, although the substrate specificity of available enzymes would be a critical factor.

Solvent selection is another crucial aspect of green chemistry. numberanalytics.comresearchgate.net Traditional volatile organic compounds (VOCs) are being increasingly replaced by greener alternatives such as water, supercritical fluids, or bio-based solvents like glycerol (B35011) and limonene. numberanalytics.comresearchgate.netnih.gov While the solubility of the specific reactants and intermediates for the synthesis of this compound in these green solvents would need to be evaluated, the potential environmental benefits are significant. The development of solvent-free reaction conditions is another promising approach to minimize waste. numberanalytics.com

The table below highlights some green alternatives to conventional reagents and solvents.

| Conventional | Green Alternative | Rationale for Use |

| Strong mineral acids (e.g., H₂SO₄, HNO₃) | Solid acid catalysts, milder nitrating agents. wjpmr.comepitomejournals.com | Reduced corrosion, easier separation, and less hazardous waste. |

| Halogenated solvents (e.g., Dichloromethane) | Water, supercritical CO₂, bio-based solvents. researchgate.netresearchgate.net | Lower toxicity, reduced environmental impact, and potential for recycling. |

| Stoichiometric metal reagents | Catalytic amounts of transition metals. numberanalytics.com | Reduced metal waste and improved atom economy. |

| Volatile organic compounds (VOCs) | Ionic liquids, deep eutectic solvents. numberanalytics.com | Low volatility, high thermal stability, and potential for recyclability. |

Chemical Transformations and Reactivity of 3 Chloro 4 Fluoro 2 Methoxyphenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of chemical reactivity in 3-Chloro-4-fluoro-2-methoxyphenol, readily participating in reactions such as O-alkylation, O-acylation, and the formation of various derivatives.

O-Alkylation and O-Acylation Reactions

O-Alkylation of this compound can be achieved under basic conditions to form the corresponding ether. The reaction typically proceeds via the formation of a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The choice of base and solvent can influence the competition between O-alkylation and C-alkylation.

O-Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base catalyst. This reaction leads to the formation of a phenyl ester.

| Reaction Type | Reagents | Product | General Conditions |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 3-Chloro-4-fluoro-1,2-dimethoxybenzene | Inert solvent (e.g., Acetone), Reflux |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 3-Chloro-4-fluoro-2-methoxyphenyl acetate | Anhydrous conditions, Room temperature |

Note: The information in this table is based on general principles of phenol (B47542) reactivity and represents expected transformations. Specific experimental data for this compound is not widely available in published literature.

Formation of Phenol Derivatives and Ethers

The synthesis of various phenol derivatives and ethers from this compound is a key aspect of its chemistry. Etherification, as mentioned above, is a common transformation. Other derivatives can be prepared through reactions like the Williamson ether synthesis, where the phenoxide ion displaces a halide from an alkyl or aryl halide. The formation of these derivatives is crucial for modifying the compound's physical and chemical properties for various applications.

Oxidative Coupling Reactions of Phenols

Phenols can undergo oxidative coupling reactions to form dimers or polymers. In the case of this compound, oxidative coupling would likely lead to the formation of biphenyl (B1667301) or diphenyl ether derivatives. These reactions are often catalyzed by transition metal complexes and can proceed through radical or radical-anion mechanisms. The regioselectivity of the coupling is influenced by the steric and electronic effects of the substituents on the aromatic ring. For instance, studies on other methoxyphenols have shown that dimerization can occur, and the specific products depend on the reaction conditions and the catalyst used.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the existing substituents directing the position of incoming groups.

Further Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

The hydroxyl and methoxy (B1213986) groups are ortho-, para-directing activators, while the halogens are ortho-, para-directing deactivators. The combined effect of these groups will determine the position of further electrophilic substitution. The strong activating effect of the hydroxyl and methoxy groups generally outweighs the deactivating effect of the halogens.

Nitration would likely occur at the positions ortho and para to the activating hydroxyl and methoxy groups. However, the existing substituents already occupy some of these positions. The most probable site for nitration would be the carbon atom C-5, which is para to the methoxy group and ortho to the hydroxyl group.

Sulfonation with reagents like fuming sulfuric acid would also be directed by the activating groups to the available ortho and para positions.

| Reaction Type | Reagents | Probable Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Chloro-4-fluoro-2-methoxy-5-nitrophenol |

| Sulfonation | Fuming H₂SO₄ | 5-Chloro-4-fluoro-6-hydroxy-2-methoxybenzenesulfonic acid |

Note: The products listed in this table are predicted based on the directing effects of the existing substituents. Specific experimental verification for this compound is not readily found in the literature.

Nucleophilic Aromatic Substitution with Activated Halogens

The presence of electron-withdrawing groups on an aromatic ring can activate halogens towards nucleophilic aromatic substitution (SNA_r). In this compound, the activating effect for such a reaction is not strong, as the hydroxyl and methoxy groups are electron-donating. However, under certain conditions, particularly with strong nucleophiles, substitution of the halogens might be possible.

Generally, in nucleophilic aromatic substitution on polyhalogenated aromatic compounds, fluorine is a better leaving group than chlorine. Research on related compounds like 3-chloro-4-fluoronitrobenzene (B104753) has shown that nucleophilic substitution can occur, with the position of substitution depending on the reaction conditions and the nature of the nucleophile. researchgate.net For instance, in some cases, the fluorine atom is preferentially substituted. acgpubs.org

Regioselectivity and Steric Hindrance Considerations

The directing effects of the substituents on the aromatic ring of this compound are crucial for predicting the outcome of electrophilic aromatic substitution reactions. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups. The chloro (-Cl) and fluoro (-F) groups are deactivating yet also ortho, para-directing.

In this specific molecule, the positions are substituted as follows:

Position 1: -OH

Position 2: -OCH₃

Position 3: -Cl

Position 4: -F

The only available positions for substitution are C5 and C6. The powerful ortho, para-directing influence of the hydroxyl group at C1 directs electrophiles to position C6 (ortho) and C5 (para). The methoxy group at C2 also directs to C6 (ortho) and reinforces the direction towards the C5 position (para). The halogen substituents also exert their directing effects. The chlorine at C3 directs towards C5 (ortho), and the fluorine at C4 directs towards C6 (ortho).

Considering these combined effects:

Position C5 is para to the hydroxyl group, meta to the methoxy group, ortho to the chloro group, and meta to the fluoro group.

Position C6 is ortho to the hydroxyl group, meta to the methoxy group, meta to the chloro group, and ortho to the fluoro group.

The strong activating and directing effect of the hydroxyl group is generally dominant. However, the position ortho to the hydroxyl group (C6) is sterically hindered by the adjacent methoxy group at C2. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is para to the strongly activating hydroxyl group and less sterically encumbered. Studies on similarly substituted phenols show that steric hindrance can significantly influence the regioselectivity of reactions like bromination. wikipedia.org

Transformations at the Halogen Substituents

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring allows for selective transformations, primarily driven by the differential reactivity of the carbon-halogen bonds.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a common method for generating organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org The rate of this exchange typically follows the trend I > Br > Cl > F. wikipedia.org Therefore, in this compound, the carbon-chlorine bond at C3 is significantly more susceptible to exchange than the carbon-fluorine bond at C4. Aryl fluorides are generally unreactive in this type of reaction. wikipedia.orgstackexchange.com

The reaction, typically carried out at low temperatures with an organolithium reagent like n-butyllithium or t-butyllithium, would selectively replace the chlorine atom. tcnj.edu The presence of the adjacent methoxy group and the hydroxyl group (after deprotonation by the organolithium reagent) can accelerate the exchange through a chelation-directed effect, stabilizing the resulting aryllithium intermediate. wikipedia.orgnih.gov This would yield a lithiated species at the C3 position, which is a valuable intermediate for introducing new substituents at that specific location.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > OTf > Cl >> F. This pronounced difference in reactivity allows for chemoselective coupling at the C-Cl bond while leaving the robust C-F bond intact.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound. libretexts.org It is highly probable that this compound would undergo Suzuki coupling at the C3 position with a variety of boronic acids or their esters. nih.gov The related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is known to be an effective partner in Suzuki reactions, highlighting the utility of this substitution pattern in cross-coupling chemistry. The ortho-methoxy group may influence the reaction, potentially through chelation effects with the palladium catalyst, as has been observed in related systems. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org Similar to the Suzuki coupling, the reaction would be expected to occur selectively at the C-Cl bond of this compound. soton.ac.uk While aryl chlorides can be more challenging substrates than bromides or iodides, modern catalyst systems have been developed that are effective for their coupling. organic-chemistry.org

Buchwald-Hartwig Amination: This method is used to form aryl amines from aryl halides. The reaction of this compound with primary or secondary amines in the presence of a suitable palladium catalyst and base would be expected to yield the corresponding 3-amino-4-fluoro-2-methoxyphenol derivative, again with selective reaction at the chloride position.

Reactions of the Methoxy Group

The methoxy group at C2 is a key feature of the guaiacol (B22219) substructure and can undergo specific transformations.

Demethylation Reactions (e.g., using Boron Tribromide)

Cleavage of the methyl ether to yield the corresponding catechol is a fundamental reaction of guaiacol derivatives. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers, often under mild conditions. orgsyn.orgcommonorganicchemistry.com The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This method is generally chemoselective and tolerates a wide range of other functional groups, including halogens. orgsyn.org Therefore, treating this compound with BBr₃ is expected to cleanly provide 3-chloro-4-fluorobenzene-1,2-diol. Other methods, including electrochemical means, have also been reported for the demethylation of 2-methoxyphenols. nih.gov

Rearrangement Reactions Involving Alkoxy Groups

Rearrangement reactions involving the methoxy group on a phenolic ring are less common under typical synthetic conditions but can occur under specific circumstances. One potential transformation is the Fries rearrangement. While classically an acyl group migrates from a phenolic ester, related rearrangements are known. For instance, some biocatalytic demethylation processes on guaiacol derivatives have shown minor isomerization products resulting from the migration of the methyl group to an adjacent phenol group. researchgate.net Another possibility involves reactions that proceed through cyclohexenone intermediates, which can be formed from phenols under certain catalytic conditions, potentially leading to rearranged products. acs.org However, for this compound, such rearrangements are not generally expected during the transformations described above (e.g., cross-coupling, standard demethylation) and would require specific, often harsh, conditions to be induced. masterorganicchemistry.com

Mechanistic Investigations of Key Reactions of this compound

The reactivity of the substituted phenol, this compound, is governed by the interplay of the electronic and steric effects of its substituents: the hydroxyl (-OH), methoxy (-OCH₃), chloro (-Cl), and fluoro (-F) groups. While specific mechanistic studies on this exact molecule are not extensively documented in readily available literature, a comprehensive understanding of its reactivity can be constructed from the well-established principles of phenol chemistry. Key reactions for this compound would likely involve transformations of the phenolic hydroxyl group and electrophilic substitution on the aromatic ring.

Analysis of Substituent Effects on Electrophilic Aromatic Substitution

The position of electrophilic attack on the benzene (B151609) ring of this compound is determined by the directing effects of the existing substituents. The table below summarizes these effects.

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

| -OH | 1 | Electron Donating | Strongly Activating | ortho, para |

| -OCH₃ | 2 | Electron Donating | Activating | ortho, para |

| -Cl | 3 | Electron Withdrawing | Deactivating | ortho, para |

| -F | 4 | Electron Withdrawing | Deactivating | ortho, para |

Given the substitution pattern, the potential sites for electrophilic attack are positions 5 and 6. The hydroxyl and methoxy groups strongly activate the ring, while the halogens deactivate it. The directing effects of the hydroxyl and methoxy groups will likely dominate, favoring substitution at the positions ortho and para to them.

Mechanisms of Key Reaction Types

O-Alkylation (Williamson Ether Synthesis):

A fundamental reaction of phenols is their conversion to ethers, commonly achieved through the Williamson ether synthesis. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism.

Step 1: Deprotonation The phenolic proton of this compound is acidic and can be removed by a strong base, such as sodium hydride (NaH) or a hydroxide, to form a phenoxide ion. This phenoxide is a potent nucleophile.

Step 2: Nucleophilic Attack The resulting 3-chloro-4-fluoro-2-methoxyphenoxide ion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction. This displaces the halide ion and forms the corresponding ether.

The general mechanism is depicted below:

Reaction Scheme for Williamson Ether Synthesis

The efficiency of this reaction is influenced by the nature of the alkylating agent and the reaction conditions. Primary alkyl halides are most effective, as secondary and tertiary halides can lead to competing elimination reactions. wikipedia.org

Electrophilic Aromatic Substitution:

The electron-rich aromatic ring of this compound is susceptible to electrophilic attack. Common examples include nitration, halogenation, and Friedel-Crafts reactions. byjus.com

General Mechanism:

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E⁺).

Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. The activating groups (-OH, -OCH₃) stabilize this intermediate, particularly when the attack is at the ortho or para positions relative to them.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Regioselectivity: The position of substitution is a critical aspect. For this compound, the directing effects of the substituents must be considered. The -OH and -OCH₃ groups are strong activators and will preferentially direct incoming electrophiles to the available ortho and para positions. The halogens, while deactivating, also direct ortho and para. The most likely position for substitution would be position 6, which is para to the methoxy group and ortho to the hydroxyl group, and less sterically hindered than position 5.

The following table outlines the expected major products for common electrophilic substitution reactions:

| Reaction | Reagents | Probable Major Product |

| Nitration | Dilute HNO₃ | 3-Chloro-4-fluoro-2-methoxy-6-nitrophenol |

| Bromination | Br₂ in a non-polar solvent | 6-Bromo-3-chloro-4-fluoro-2-methoxyphenol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-Chloro-4-fluoro-2-methoxy-6-alkylphenol |

It is important to note that harsh reaction conditions, such as using concentrated nitric acid, could lead to oxidation and degradation of the phenol. byjus.com

Theoretical and Computational Studies of 3 Chloro 4 Fluoro 2 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a microscopic view of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a good balance between accuracy and computational cost.

For 3-chloro-4-fluoro-2-methoxyphenol, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the optimized molecular geometry. This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The resulting data would resemble the hypothetical values presented in Table 1. The total energy of the optimized structure is a key output, representing the stability of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C-C-Cl | 120.5 |

| C-F | 1.358 | C-C-F | 119.8 |

| C-O (phenol) | 1.362 | C-O-H | 109.2 |

| C-O (methoxy) | 1.370 | C-C-O (methoxy) | 118.7 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative halogen atoms and electron-donating methoxy (B1213986) and hydroxyl groups would influence the energies of these orbitals. A hypothetical FMO analysis might yield the results shown in Table 2.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | -1.23 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Charge Distribution and Electrostatic Potential (MEP) Mapping

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen, fluorine, and chlorine atoms, indicating areas that are attractive to electrophiles. Regions of positive potential (blue) would likely be found around the hydrogen atoms, especially the phenolic hydrogen, marking them as sites for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the methoxy group introduces rotational freedom around the C-O bond, meaning that this compound can exist in different conformations. Conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformer(s).

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape, revealing the relative populations of different conformers and the energy barriers between them. This information is crucial for understanding how the molecule might behave in a solution or at a biological interface.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. For a potential reaction involving this compound, such as deprotonation of the phenolic hydroxyl group, reaction pathway modeling would identify the minimum energy path.

A key part of this process is locating the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, providing a quantitative measure of the reaction rate. For complex reactions, multiple transition states and intermediates might be identified.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts are valuable for assigning the signals in an experimental NMR spectrum.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. These frequencies are associated with specific bond stretching, bending, and wagging motions. A hypothetical comparison of calculated and experimental IR frequencies is shown in Table 3.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Table 3: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3550 | 3545 |

| C-H stretch (aromatic) | 3100-3000 | 3080-3010 |

| C=C stretch (aromatic) | 1600-1450 | 1595, 1480 |

| C-F stretch | 1250 | 1245 |

| C-O stretch (phenol) | 1230 | 1225 |

Note: The data in this table is illustrative and not based on published experimental or computational results.

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to explore intermolecular interactions in molecular crystals. It provides a visual representation of these interactions and allows for the quantification of their relative contributions to the crystal packing. Although a dedicated Hirshfeld surface analysis for this compound has not been reported, studies on related chloro-fluoro substituted aromatic compounds offer valuable insights into the types of interactions that are likely to be significant.

Detailed research on analogous molecules reveals that the crystal packing is often dominated by a combination of hydrogen bonds and other weak intermolecular contacts. For instance, in compounds containing chloro, fluoro, and methoxy functional groups, interactions such as C-H···O, C-H···F, and π-π stacking are commonly observed. nih.govnih.govresearchgate.net

The presence of the hydroxyl group in this compound suggests the strong possibility of O-H···O or O-H···F hydrogen bonding, which would likely play a primary role in the formation of supramolecular synthons. The methoxy group can also act as a hydrogen bond acceptor. Furthermore, the aromatic ring is a key participant in π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. The chlorine and fluorine substituents can participate in halogen bonding and other dipole-dipole interactions, further influencing the molecular assembly.

To illustrate the type of data obtained from such an analysis, a hypothetical breakdown of intermolecular contacts for this compound, based on findings for similar structures, is presented in the table below. This table is for illustrative purposes only and is not based on experimental data for the specified compound.

| Interaction Type | Hypothetical Percentage Contribution | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most frequent, albeit weakest, contacts between hydrogen atoms on the molecular surface. |

| C-H···O/O···H | ~15-25% | Indicates the presence of hydrogen bonds where the oxygen of the hydroxyl or methoxy group acts as an acceptor. |

| C-H···F/F···H | ~10-15% | Suggests the formation of weak hydrogen bonds involving the fluorine atom as an acceptor. |

| C-H···Cl/Cl···H | ~5-10% | Points to weak interactions involving the chlorine atom. |

| π-π Stacking | ~5-10% | Arises from the attractive, noncovalent interactions between aromatic rings. |

The fingerprint plots derived from Hirshfeld surface analysis provide a two-dimensional map of all intermolecular contacts, where different types of interactions appear as distinct features. For example, sharp spikes on the plot are characteristic of strong hydrogen bonds, while more diffuse regions can indicate weaker van der Waals forces. The shape index and curvedness are other properties mapped onto the Hirshfeld surface that can reveal subtler details about the molecular packing, such as the presence of stacking arrangements.

Applications As a Building Block in Complex Organic Synthesis

Precursor for Advanced Chemical Intermediates

There is limited specific information in peer-reviewed literature or patents that explicitly details the use of 3-Chloro-4-fluoro-2-methoxyphenol as a direct precursor for the synthesis of advanced chemical intermediates. While related compounds such as 3-chloro-4-fluorophenol (B1581553) have documented applications in preparing intermediates for flavone (B191248) and xanthone (B1684191) derivatives, similar synthetic routes originating from this compound are not reported. sigmaaldrich.com

Integration into Multi-Step Synthesis Schemes

A comprehensive search has not yielded documented multi-step synthesis schemes where this compound is a component. Its role as an intermediate or a starting reactant in the construction of complex target molecules is not established in the current scientific literature.

Utility in Materials Science and Polymer Chemistry (Non-Biological Applications)

In the realm of materials science, phenols and their derivatives can sometimes be used as monomers for polymerization or as precursors for specialty polymers. For example, the isomer 4-fluoro-2-methoxyphenol (B1225191) has been reportedly used to synthesize poly(4-fluoro-2-methoxyphenol). sigmaaldrich.com However, there is no available data or research that describes the polymerization of this compound or its application in the development of new materials or polymers.

Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 3-Chloro-4-fluoro-2-methoxyphenol from impurities and for its quantification. These techniques rely on the differential partitioning of the analyte between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for definitive identification.

While specific experimental data for the GC-MS analysis of this compound is not widely available in public literature, the expected outcome would be a chromatogram showing a distinct peak at a specific retention time, corresponding to the elution of the compound. The mass spectrum for this peak would be anticipated to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of chlorine. Further fragmentation would likely involve the loss of a methyl group, a carbonyl group, or cleavage of the aromatic ring, providing structural confirmation.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment and quantification of non-volatile or thermally labile compounds. These methods separate components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. Separation is based on the differential interactions of the analyte with the stationary and mobile phases.

For this compound, a reversed-phase HPLC or UPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound's retention time under specific conditions (e.g., mobile phase composition, flow rate, and column temperature) is a key identifier. A detector, commonly a UV detector, measures the absorbance of the eluate, and the peak area is proportional to the concentration of the compound. UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. While commercial suppliers indicate the availability of HPLC and UPLC data for this compound, specific chromatograms and detailed method parameters are not publicly documented.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous determination of the molecular structure of this compound. These methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts, splitting patterns (due to spin-spin coupling with neighboring protons and fluorine), and integration of these signals would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR provides information about the different carbon atoms in the molecule. The spectrum of this compound would display a unique signal for each carbon atom, including the methoxy carbon and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (chloro, fluoro, hydroxyl, and methoxy groups), and coupling with the fluorine atom would be observed for nearby carbons.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. The coupling of the fluorine with adjacent protons would provide further structural confirmation.

Although detailed, publicly available spectral data with peak assignments for this compound is scarce, the expected spectral characteristics can be predicted based on the structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542) group, C-H stretches of the aromatic ring and methoxy group, C-O stretches of the ether and phenol, and C-Cl and C-F stretches.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, the Raman spectrum would also be expected to show characteristic peaks for the various functional groups, complementing the information obtained from IR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₆ClFO₂, which corresponds to a molecular weight of approximately 176.57 g/mol . nih.gov

The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern, with a smaller [M+2]⁺ peak approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Key fragmentation patterns for substituted phenols often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of a formyl group (-CHO): Cleavage of the methoxy group and a hydrogen from the ring could lead to a fragment at [M-29]⁺.

Loss of a chlorine atom (-Cl): This would produce a fragment at [M-35]⁺.

The relative abundances of these and other fragment ions would provide valuable information for confirming the structure of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragmentation Process | Lost Fragment | Predicted m/z of Fragment Ion |

| Molecular Ion | - | ~176.57 |

| Loss of Methyl Radical | •CH₃ | ~161.57 |

| Loss of Formyl Radical | •CHO | ~147.57 |

| Loss of Chlorine Radical | •Cl | ~141.57 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's solid-state structure.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map, from which the atomic positions can be determined.

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the general methodology for such a study on a related compound, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, illustrates the typical procedure. parchem.com This involves dissolving the compound in a suitable solvent and allowing for slow evaporation to grow single crystals of sufficient quality for diffraction analysis. parchem.com

Should a crystallographic study be undertaken for this compound, the resulting data would be presented in a standardized format, including the crystallographic information file (CIF). This file would contain key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Interactive Data Table: Hypothetical Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Without experimental data, these parameters remain hypothetical for this compound.

Environmental Fate and Green Chemistry Considerations

Potential Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of a chemical are governed by a combination of biotic and abiotic processes. For 3-Chloro-4-fluoro-2-methoxyphenol, its degradation in various environmental compartments—soil, water, and air—is likely influenced by its chemical structure, which includes a chlorinated, a fluorinated, and a methoxy-substituted phenol (B47542) ring. While specific experimental data on this compound is limited, its potential degradation pathways can be inferred from studies on structurally similar halogenated and phenolic compounds.

Photolysis:

Photodegradation, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds in the environment. The aromatic ring in this compound can absorb ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of its chemical bonds. The presence of halogen substituents, particularly chlorine, can influence the rate and mechanism of photolysis. For instance, the carbon-chlorine bond can be susceptible to homolytic cleavage upon UV irradiation, leading to the formation of highly reactive radical species. These radicals can then participate in a variety of secondary reactions, potentially leading to the dechlorination of the molecule. The presence of the hydroxyl and methoxy (B1213986) groups can also affect the electronic properties of the aromatic ring, thereby influencing its photoreactivity. Studies on other polychlorinated phenols have shown that photolysis can be an effective degradation process, although the specific products can vary depending on the environmental conditions.

Hydrolysis:

Hydrolysis is another key abiotic process that can contribute to the degradation of organic compounds in aqueous environments. The methoxy group (an ether linkage) in this compound could potentially undergo hydrolysis to yield a catechol derivative (a dihydroxybenzene). However, the carbon-oxygen bond in aromatic ethers is generally stable under neutral pH conditions. Acidic or basic conditions can catalyze the cleavage of this bond, but the rates are typically slow. specialchem.commoderndynamics.in The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the susceptibility of the ether bond to hydrolysis. Research on halogen-substituted phenoxyacetic acids has explored the kinetics of ether hydrolysis. sigmaaldrich.com The carbon-fluorine bond is generally very strong and resistant to hydrolysis under typical environmental conditions. acs.org The carbon-chlorine bond can be more susceptible to hydrolysis, although this process is often slow for aryl chlorides.

Biodegradation:

Biodegradation, the breakdown of organic substances by microorganisms, is a critical process for the removal of many pollutants from the environment. The biodegradability of halogenated aromatic compounds can be highly variable and depends on factors such as the type and number of halogen substituents, their position on the aromatic ring, and the presence of other functional groups.

Aerobic Biodegradation: Under aerobic conditions, microorganisms often initiate the degradation of aromatic compounds through the action of oxygenase enzymes. For chlorinated phenols, this can involve hydroxylation of the aromatic ring, followed by ring cleavage. acs.org The presence of multiple halogen substituents, as in this compound, can sometimes hinder microbial degradation. However, various microbial strains have been identified that can degrade chlorinated and fluorinated aromatic compounds. tandfonline.com For instance, some bacteria can utilize chloroaromatics as a sole source of carbon and energy. tandfonline.com The initial step in the biodegradation of many chlorinated pollutants is often dechlorination. acs.org

Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a significant pathway for the breakdown of chlorinated aromatic compounds. This process involves the replacement of a chlorine atom with a hydrogen atom and is carried out by specific anaerobic bacteria. acs.org Studies on sulfate-reducing consortia have demonstrated the anaerobic degradation of various halogenated phenols. blazingprojects.com

The combination of chlorine and fluorine substituents in this compound presents a unique challenge for biodegradation. While chlorinated phenols can be degraded, the high stability of the carbon-fluorine bond may make the complete mineralization of the molecule more difficult.

Potential Degradation Pathways Summary

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Photolysis | Breakdown by sunlight (UV radiation). | Light intensity, wavelength, presence of photosensitizers. | Dechlorinated phenols, ring-opened products. |

| Hydrolysis | Breakdown by reaction with water. | pH, temperature. | Dihydroxy derivatives (catechols), halide ions. |

| Biodegradation | Breakdown by microorganisms. | Presence of adapted microbial consortia, oxygen levels, nutrient availability. | Dehalogenated intermediates, ring cleavage products, CO2, H2O. |

Strategies for Waste Minimization in Synthetic Processes

The principles of green chemistry provide a framework for designing chemical syntheses that are more environmentally benign by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. acs.orgnih.govrsc.orgresearchgate.net In the context of synthesizing this compound and other fine chemicals, several strategies can be employed to minimize waste.

Atom Economy: This principle, developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy are preferred as they generate fewer byproducts. For the synthesis of substituted phenols, traditional methods often suffer from low atom economy.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, which are consumed in the reaction and generate more waste. tandfonline.comresearchgate.net Catalysts can be used in small amounts and can often be recycled and reused, further reducing waste and cost. For the synthesis of phenols, various catalytic systems have been developed, including those based on transition metals and enzymes.

Solvent Selection and Reduction: Solvents are a major contributor to waste in the chemical industry. The use of greener solvents, such as water, supercritical fluids, or ionic liquids, or even conducting reactions in the absence of a solvent (solvent-free conditions), can significantly reduce the environmental impact of a synthesis. nih.gov

Process Intensification: This involves the development of smaller, more efficient, and often continuous manufacturing processes. Continuous flow chemistry, for example, can offer better control over reaction parameters, leading to higher yields, fewer byproducts, and reduced waste compared to traditional batch processes. tandfonline.com

Waste Valorization: Where waste generation is unavoidable, strategies for its valorization should be explored. This can involve converting byproducts into valuable chemicals or using them as raw materials in other processes, contributing to a circular economy.

Development of More Sustainable Synthetic Routes for Related Compounds

The development of sustainable synthetic routes for functionalized phenols is an active area of research, driven by the importance of these compounds as intermediates in the pharmaceutical and materials industries. nih.gov

One promising approach involves the use of renewable feedstocks. Lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds and is being explored as a sustainable alternative to petroleum-based starting materials for the synthesis of phenols. chemicalbook.com

Another key area of development is the use of greener catalytic systems. This includes the design of highly selective and active catalysts that can operate under mild reaction conditions, such as ambient temperature and pressure. Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers the potential for high selectivity and can often be performed in aqueous media under mild conditions.

The synthesis of halogenated aromatic compounds, which are important building blocks, is also being addressed through the lens of green chemistry. For instance, methods for the synthesis of rafoxanide, a halogenated salicylanilide, have been developed with improved yields and fewer steps. Similarly, research into the synthesis of methoxyphenols has explored various routes, including those that aim to be more efficient and generate less waste.

The development of novel synthetic methodologies that avoid the use of hazardous reagents is also a priority. For example, traditional halogenation reactions often use harsh and toxic reagents. The development of alternative, milder halogenation methods is an important goal in green chemistry.

By applying these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of this compound and a wide range of other valuable chemical compounds.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of highly substituted phenols like 3-Chloro-4-fluoro-2-methoxyphenol has traditionally relied on methods that can involve harsh conditions and limited selectivity. rsc.org Future research is focused on developing more efficient, sustainable, and selective synthetic routes.

A primary area of exploration is the ipso-hydroxylation of arylboronic acids , which presents a green and highly efficient pathway to substituted phenols. nih.gov For this compound, this would involve the synthesis of the corresponding 3-Chloro-4-fluoro-2-methoxyphenylboronic acid, followed by a mild oxidation step. nih.govnih.gov This approach avoids many of the issues associated with traditional methods like nucleophilic aromatic substitution of aryl halides. nih.gov

Another major frontier is the direct C-H functionalization of simpler phenol (B47542) precursors. researchgate.netnih.gov Advances in transition-metal catalysis, employing metals such as palladium, copper, and iron, are enabling the regioselective introduction of substituents onto the aromatic ring. rsc.orgyoutube.com Research could target the development of catalytic systems capable of sequentially and selectively installing the chloro, fluoro, and methoxy (B1213986) groups onto a phenol backbone, minimizing steps and improving atom economy. These methods provide powerful tools for increasing molecular complexity from simple starting materials. researchgate.net

Furthermore, the development of one-pot cascade reactions represents a significant challenge and opportunity. nih.govchemistryviews.org Designing a sequence where multiple bond-forming events occur in a single reaction vessel to build the target molecule from simpler fragments would dramatically improve efficiency. chemistryviews.org For instance, cascade reactions involving allenic ketones and β-diketones have been shown to produce highly functionalized phenols and could be adapted for this target. chemistryviews.org

Discovery of Underexplored Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its functional groups: the directing effects of the hydroxyl and methoxy groups, and the electronic influence of the halogen substituents. While general phenol reactivity, such as electrophilic substitution, is well-understood, future research will delve into more nuanced and previously underexplored transformations. shiksha.comshaalaa.com

A key area for discovery is the selective C-H functionalization of the two remaining hydrogen-substituted positions on the aromatic ring. nih.gov Developing catalytic systems that can distinguish between these sites to introduce new functional groups would open up pathways to a vast array of novel derivatives with potentially unique properties. The inherent directing capabilities of the existing substituents could be harnessed or overridden by sophisticated catalyst design to achieve meta- or ortho-selective functionalization. researchgate.netnih.gov

The functionalization of the phenolic hydroxyl group itself is another avenue for exploration. nih.gov While classical etherification and esterification are common, research into novel coupling partners and reactions could yield new classes of compounds. The tailored functionalization of natural phenols is a growing field, aiming to enhance or modify biological activity, improve solubility, or reduce toxicity, providing a template for similar strategies with this synthetic phenol. nih.gov

Advanced Computational Modeling for Structure-Reactivity Prediction

Advanced computational methods are becoming indispensable tools for predicting molecular properties and guiding experimental research, saving significant time and resources. thegradient.pub For this compound, computational modeling offers a powerful lens through which to predict its behavior and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict fundamental properties that govern reactivity. acs.org For example, calculating the O-H bond dissociation enthalpy (BDE) can provide insights into the antioxidant potential of the molecule. acs.orgacs.org Standard computational models can relate the cytotoxicity of substituted phenols to quantitative structure-activity relationship (QSAR) descriptors, and DFT can be used to obtain activation energies for reactions, such as the formation of phenoxyl radicals. acs.org These predictions can help prioritize which derivatives are most promising for synthesis and testing.

Furthermore, computational modeling can elucidate reaction mechanisms, helping to explain observed regioselectivity in C-H functionalization reactions or predict the most favorable pathways for novel synthetic routes. rsc.org By modeling the transition states of catalyzed reactions, researchers can rationally design more efficient and selective catalysts. rsc.org

Expansion into Emerging Areas of Materials Chemistry and Chemical Engineering

Functionalized phenols are versatile building blocks for a wide range of advanced materials. chemistryviews.org A significant future direction for this compound is its application as a monomer or precursor in materials science and chemical engineering.

Phenolic compounds are increasingly used to create functional coatings and surfaces . ntu.edu.sg The hydroxyl group provides a reactive handle for grafting the molecule onto surfaces or for polymerization. Research could explore the use of this compound to create polymers with tailored properties, such as thermal stability, flame retardancy, or specific surface wettability. These phenolic-based materials have found applications ranging from biomedical devices to electronics. ntu.edu.sg

A recent breakthrough highlighted the power of incorporating phenol groups into the ionizable lipids used in mRNA vaccine delivery . The addition of a phenol moiety was found to reduce inflammation and significantly improve vaccine efficacy. scitechdaily.com This points to a high-impact future direction: designing and testing novel lipids derived from functionalized phenols like this compound for advanced drug delivery systems. scitechdaily.com The unique combination of substituents could fine-tune the physicochemical properties of the resulting lipid nanoparticles.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automation and artificial intelligence (AI) is set to revolutionize chemical research. thegradient.pub This integration creates a closed-loop system for accelerated discovery, where AI designs novel molecules and robotic systems synthesize and test them with minimal human intervention. rsc.orgsciencedaily.com

Automated synthesis platforms can perform chemical reactions with high precision and throughput, enabling the rapid creation of libraries of compounds for screening. sigmaaldrich.comwikipedia.org These systems can handle complex, multi-step syntheses under a wide range of conditions, including inert atmospheres and controlled temperatures. chemspeed.comacs.org Future research will involve adapting the novel synthetic pathways developed for this compound to these automated platforms, allowing for the efficient production of its derivatives.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-fluoro-2-methoxyphenol, and what factors influence yield optimization?

The synthesis typically involves sequential halogenation and methoxylation of a phenolic precursor. Key steps include:

- Halogenation : Chlorination and fluorination are performed using agents like SOCl₂ or POCl₃ for chlorination and Selectfluor® for fluorination. Temperature control (e.g., 0–5°C for fluorination) minimizes side reactions .

- Methoxylation : Methylation of hydroxyl groups is achieved via dimethyl sulfate or methyl iodide in alkaline conditions.

- Yield Optimization : Factors include stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agents), solvent polarity (acetonitrile or DMF), and reaction time (12–24 hours for halogenation steps). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can researchers confirm the purity and structural integrity of this compound?

A combination of analytical techniques is required:

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS using a polar column (e.g., DB-5) to assess purity (>98%) .

- Spectroscopy :

- Elemental Analysis : Match experimental C/H/O/Cl/F percentages to theoretical values within ±0.3% .

Advanced Research Questions